molecular formula C10H9BrN2O B1445986 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol CAS No. 1534350-53-2

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol

Cat. No.: B1445986
CAS No.: 1534350-53-2
M. Wt: 253.09 g/mol
InChI Key: MWVPZRJSBOSPPE-UHFFFAOYSA-N
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Description

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol is a heterocyclic compound featuring a bromine atom, a phenol group, and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the phenol group imparts unique chemical properties, making it a versatile scaffold for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrazole compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, a related study highlighted that modifications to the pyrazole structure could enhance biological activity against B-Raf kinase, a common target in melanoma therapy. The introduction of hydroxyl groups was found to reinforce anti-tumor activity, with specific derivatives demonstrating IC50 values comparable to established drugs like Vemurafenib .

Androgen Receptor Modulation
Research has indicated that compounds similar to 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol may act as selective androgen receptor modulators (SARMs). These compounds are being explored for their therapeutic potential in treating conditions such as prostate cancer, where androgen receptor antagonism is beneficial .

Materials Science Applications

Coordination Compounds
The structural characteristics of this compound make it suitable for use in coordination chemistry. Its ability to form stable complexes with metal ions is under investigation for applications in catalysis and material synthesis. The crystal structure analysis of similar pyrazole derivatives has shown promising results in forming coordination compounds that exhibit unique electronic and optical properties .

Synthesis and Structural Insights

The synthesis of this compound can be achieved through various methods, including the reaction of brominated phenols with pyrazole derivatives under mild conditions. The structural insights gained from crystallographic studies reveal the compound's potential for further modification to enhance its functional properties .

Compound IDStructure DescriptionIC50 (µM)Target
C62-(1,3-Diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol0.15B-Raf V600E
C73-Bromo derivative with hydroxyl substitution0.25B-Raf V600E
C8Non-brominated analog0.30B-Raf V600E

Table 2: Coordination Properties

Metal IonComplex StabilityCoordination Type
Cu(II)HighBidentate
Zn(II)ModerateMonodentate
Ni(II)HighBidentate

Case Studies

Case Study 1: Antitumor Activity Evaluation
A study evaluated the anticancer properties of pyrazole derivatives, including this compound, against various melanoma cell lines. The results indicated that specific modifications enhanced potency, leading to further development as potential therapeutic agents.

Case Study 2: Coordination Chemistry Exploration
Research into the coordination chemistry of phenolic pyrazoles demonstrated their ability to form stable complexes with transition metals. This property was exploited in developing new catalysts for organic reactions, showcasing the versatility of the compound in material science.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenol group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological pathways, modulating their function .

Comparison with Similar Compounds

    3-Bromo-5-(1H-pyrazol-4-yl)-phenol: Lacks the methyl group on the pyrazole ring.

    3-Bromo-5-(1-methyl-1H-pyrazol-3-yl)-phenol: The position of the pyrazole ring is different.

    3-Bromo-5-(1-methyl-1H-pyrazol-5-yl)-phenol: The position of the pyrazole ring is different.

Uniqueness: 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol is unique due to the specific positioning of the bromine atom, phenol group, and the methyl-substituted pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure

The structural formula of this compound can be represented as follows:

C10H9BrN2O\text{C}_{10}\text{H}_{9}\text{BrN}_2\text{O}

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including this compound.

Minimum Inhibitory Concentration (MIC) Values:
A study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The MIC values for selected compounds were reported as follows:

CompoundBacteriaMIC (µg/mL)
This compoundStaphylococcus aureus0.78
Bacillus subtilis0.39
Escherichia coli1.56

This indicates that the compound exhibits potent inhibitory effects against these bacterial strains, particularly against Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely studied. Research indicates that compounds with a similar structure to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Inhibition Rates:
In a comparative study, several pyrazole derivatives showed inhibition rates against TNF-α and IL-6:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
3-Bromo Derivative61%76%
Dexamethasone76%86%

These results suggest that the compound may possess significant anti-inflammatory properties comparable to established anti-inflammatory agents .

Anticancer Activity

The anticancer activity of pyrazole derivatives is another area of interest. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation.

Cell Cycle Analysis:
Studies have indicated that certain derivatives can induce apoptosis in cancer cells by disrupting the cell cycle:

CompoundCell Cycle Phase ArrestedApoptosis Induction (%)
3-Bromo DerivativeG0/G1 to S phase transition36%

This suggests that the compound may effectively promote apoptosis in cancer cells through cell cycle arrest .

Case Studies

Several case studies have highlighted the potential applications of pyrazole derivatives in treating various diseases:

  • Antibacterial Efficacy: A case study demonstrated that a derivative similar to this compound effectively inhibited biofilm formation in Staphylococcus aureus, showcasing its potential as an antibacterial agent .
  • Anti-inflammatory Effects: Another study reported significant reductions in inflammatory markers in animal models treated with pyrazole derivatives, indicating their therapeutic potential in managing inflammation-related diseases .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The phenolic ring undergoes EAS at positions activated by the hydroxyl group. Bromination and nitration are common reactions:

Reaction TypeConditionsProductYieldSource
BrominationBr₂ (1.2 equiv), FeBr₃ (cat.), DCM, 0°C → RT3-Bromo-5-(1-methylpyrazol-4-yl)-2,4-dibromophenol72%
NitrationHNO₃ (fuming), H₂SO₄, 50°C3-Bromo-5-(1-methylpyrazol-4-yl)-4-nitrophenol58%

The hydroxyl group directs incoming electrophiles to the para and ortho positions relative to itself. Steric hindrance from the bulky pyrazole group reduces reactivity at the adjacent position .

Nucleophilic Substitution of Bromine

The bromine atom at position 3 participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under palladium catalysis:

text
**[General Procedure](pplx://action/followup)**: 3-Bromo-5-(1-methylpyrazol-4-yl)-phenol (1.0 equiv), ArB(OH)₂ (1.5 equiv), Pd(OAc)₂ (4 mol%), SPhos (8 mol%), K₃PO₄ (3.0 equiv), THF/H₂O (4:1), 90°C, 24 h. **[Example Product](pplx://action/followup)**: 3-(Benzo[b]thiophen-2-yl)-5-(1-methylpyrazol-4-yl)-phenol **[Yield](pplx://action/followup)**: 67% [6]

Buchwald-Hartwig Amination

Arylation of amines using XPhos-Pd-G3 catalyst:

AmineConditionsProductYield
Morpholine100°C, 12 h, toluene3-Morpholino-5-(1-methylpyrazol-4-yl)-phenol82%
Piperazine110°C, 18 h, dioxane3-(Piperazin-1-yl)-5-(1-methylpyrazol-4-yl)-phenol75%

Pyrazole Ring Functionalization

The 1-methylpyrazole group undergoes regioselective modifications:

N-Methyl Group Oxidation

Controlled oxidation of the methyl group to a carboxylic acid:

text
**[Conditions](pplx://action/followup)**: KMnO₄ (3.0 equiv), H₂O/acetone (3:1), 60°C, 6 h. **[Product](pplx://action/followup)**: 5-(1-Carboxypyrazol-4-yl)-3-bromo-phenol **[Yield](pplx://action/followup)**: 44% [9]

Halogenation at Pyrazole C-5

Electrophilic bromination using NBS:

ReagentConditionsProductYield
NBS (1.1 equiv)DMF, 80°C, 2 h3-Bromo-5-(5-bromo-1-methylpyrazol-4-yl)-phenol38%

Hydrogen Bonding Effects on Reactivity

Intramolecular hydrogen bonding between the phenolic -OH and pyrazole nitrogen (N2) stabilizes the planar conformation (bond length: 1.85 Å ). This interaction:

  • Reduces phenolic acidity (pKa ≈ 9.2 vs 10.0 for unsubstituted phenol)

  • Slows esterification kinetics by 30% compared to non-hydrogen-bonded analogs

Properties

IUPAC Name

3-bromo-5-(1-methylpyrazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-13-6-8(5-12-13)7-2-9(11)4-10(14)3-7/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVPZRJSBOSPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (750 mg; 3.6 mmol; 1.0 eq.), 3,5-Dibromo-phenol (4.54 g; 18.0 mmol; 5.0 eq.), bis(triphenylphosphine)palladium(II) chloride (253 mg; 0.36 mmol; 0.1 eq.) and potassium carbonate (2.49 g; 18.02 mmol; 5 eq.) were suspended in DMF (80 mL) and water (1 mL). The reaction mixture was then heated at 800° C. for 16 h in a sealed tube. It was filtered through Celite and the filtrate was concentrated under reduced pressure. Purification by flash chromatography on silica (n-heptane:EtOAc, gradient from 95:5 to 10:90) afforded the title compound as a clear oil (337 mg, 30%). 1H NMR (300 MHz, DMSO-d6) δ 10.01 (brs, 1H), 8.14 (s, 1H), 7.83 (d, J=0.7 Hz, 1H), 6.96 (d, J=1.7 Hz, 1H), 6.92 (dd, J=2.1, 1.5 Hz, 1H), 6.76 (t, J=2.0 Hz, 1H), 3.84 (s, 3H).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step Two
Quantity
2.49 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
253 mg
Type
catalyst
Reaction Step Six
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol

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